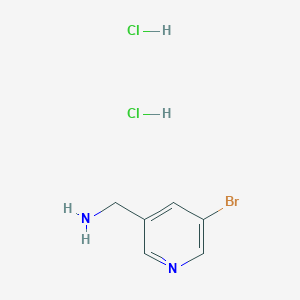

(5-Bromopyridin-3-yl)methanamine dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-bromopyridin-3-yl)methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2.2ClH/c7-6-1-5(2-8)3-9-4-6;;/h1,3-4H,2,8H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXEFZNQWEZOKNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Br)CN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrCl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001414-82-9 | |

| Record name | (5-bromopyridin-3-yl)methanamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(5-Bromopyridin-3-yl)methanamine Dihydrochloride: A Comprehensive Technical Guide for Advanced Research and Development

This guide provides an in-depth analysis of the chemical and physical properties, synthesis, reactivity, and applications of (5-Bromopyridin-3-yl)methanamine dihydrochloride, a key building block for researchers, medicinal chemists, and drug development professionals. This document is intended to serve as a comprehensive technical resource, offering not just procedural information but also insights into the rationale behind its utilization in complex molecular synthesis.

Core Chemical and Physical Properties

This compound is a pyridinemethanamine derivative valued for its utility as a versatile intermediate in the synthesis of a wide range of biologically active molecules. The presence of a bromine atom and a primary aminomethyl group on the pyridine ring provides two distinct points for chemical modification, making it a valuable scaffold in combinatorial chemistry and targeted synthesis.

Table 1: Physicochemical Properties of (5-Bromopyridin-3-yl)methanamine and its Dihydrochloride Salt

| Property | (5-Bromopyridin-3-yl)methanamine (Free Base) | This compound |

| Appearance | Solid[1] | White to yellow solid or powder |

| Molecular Formula | C₆H₇BrN₂[1] | C₆H₉BrCl₂N₂ |

| Molecular Weight | 187.04 g/mol [1] | 259.96 g/mol |

| Melting Point | Not explicitly stated | Not explicitly stated |

| Solubility | Information not readily available | Soluble in water, methanol; sparingly soluble in ethanol; insoluble in non-polar organic solvents. |

| CAS Number | 1001414-82-9 (dihydrochloride) | 1001414-82-9 |

Synthesis and Purification

The primary route to (5-Bromopyridin-3-yl)methanamine involves the reduction of the corresponding nitrile, 5-bromonicotinonitrile. This transformation can be achieved through several robust methods, with catalytic hydrogenation being a common and scalable approach.

Synthesis of (5-Bromopyridin-3-yl)methanamine

Reaction Scheme:

Conceptual Workflow for Synthesis:

Caption: Synthesis workflow for the free base.

Detailed Experimental Protocol: Catalytic Hydrogenation of 5-Bromonicotinonitrile

-

Preparation: In a suitable hydrogenation vessel, a solution of 5-bromonicotinonitrile (1.0 eq) in an appropriate solvent such as methanol or ethanol is prepared.

-

Catalyst Addition: A catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%) or Raney Nickel is carefully added to the solution under an inert atmosphere.[2][3]

-

Hydrogenation: The vessel is sealed and purged with hydrogen gas. The reaction is then stirred under a hydrogen atmosphere (typically 50-100 psi) at a controlled temperature (ranging from ambient to 50 °C) until the reaction is complete, as monitored by techniques like TLC or LC-MS.[2]

-

Work-up: Upon completion, the reaction mixture is carefully filtered through a pad of celite to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield the crude (5-Bromopyridin-3-yl)methanamine.

Formation of the Dihydrochloride Salt

The dihydrochloride salt is typically prepared for improved stability and handling.

Conceptual Workflow for Salt Formation:

Caption: Workflow for dihydrochloride salt formation.

Detailed Experimental Protocol: Dihydrochloride Salt Formation

-

Dissolution: The crude (5-Bromopyridin-3-yl)methanamine is dissolved in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or dichloromethane.

-

Acidification: A solution of hydrogen chloride (approximately 2.2 equivalents) in an organic solvent (e.g., 4M HCl in dioxane or 2M HCl in isopropanol) is added dropwise to the stirred solution of the free base at 0 °C.

-

Precipitation and Isolation: The dihydrochloride salt typically precipitates out of the solution upon addition of the acid. The resulting solid is collected by filtration, washed with a small amount of the cold anhydrous solvent, and dried under vacuum to yield the pure this compound.

Spectroscopic and Analytical Characterization

For the purpose of this guide, representative spectroscopic data for the free base are provided to illustrate the expected patterns. Researchers should obtain and interpret data for the specific batch of the dihydrochloride salt being used.

Table 2: Representative Spectroscopic Data for (5-Bromopyridin-3-yl)methanamine (Free Base)

| Technique | Data |

| ¹H NMR | Expected chemical shifts (δ, ppm) in CDCl₃: Aromatic protons (3H, multiplet, ~7.5-8.5 ppm), Aminomethyl protons (2H, singlet, ~3.9 ppm), Amine protons (2H, broad singlet, variable). |

| ¹³C NMR | Expected chemical shifts (δ, ppm) in CDCl₃: Aromatic carbons (~120-155 ppm), Aminomethyl carbon (~45 ppm). |

| FTIR | Characteristic peaks (cm⁻¹): N-H stretching (broad, ~3300-3400 cm⁻¹), C-H aromatic stretching (~3000-3100 cm⁻¹), C-H aliphatic stretching (~2850-2950 cm⁻¹), C=N and C=C aromatic ring stretching (~1400-1600 cm⁻¹), C-Br stretching (~500-600 cm⁻¹). |

| Mass Spec. | (EI) m/z: Expected molecular ion peak [M]⁺ at ~186/188 (due to bromine isotopes). |

Reactivity and Synthetic Applications

The chemical utility of this compound stems from the orthogonal reactivity of its functional groups. The primary amine is a versatile nucleophile, while the bromo-substituent is amenable to a variety of cross-coupling reactions.

Reactions of the Aminomethyl Group

The primary amine readily undergoes reactions typical of aliphatic amines, including:

-

N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form amides. This is a fundamental transformation in the synthesis of many active pharmaceutical ingredients (APIs).[4]

-

Reductive Amination: Condensation with aldehydes or ketones to form an intermediate imine, which is then reduced in situ to a secondary amine. This is a powerful method for introducing further diversity.

-

N-Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

Reactions of the Bromo-Substituent

The bromine atom on the pyridine ring is a key handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions such as:

-

Suzuki Coupling: Reaction with boronic acids or esters to introduce aryl or heteroaryl substituents.[5][6]

-

Heck Coupling: Reaction with alkenes.

-

Buchwald-Hartwig Amination: Reaction with amines to form substituted aminopyridines.

-

Sonogashira Coupling: Reaction with terminal alkynes.

Application in the Synthesis of Bioactive Molecules

(5-Bromopyridin-3-yl)methanamine is a valuable building block in the synthesis of a variety of biologically active compounds, including kinase inhibitors, GPCR modulators, and other therapeutic agents. Its bifunctional nature allows for its incorporation into complex molecular architectures. For instance, the aminomethyl group can be used to form a key amide linkage with a carboxylic acid-containing fragment, while the bromo-substituent can be subsequently elaborated via a Suzuki coupling to introduce another pharmacophoric element.

Illustrative Synthetic Workflow in Drug Discovery:

Caption: A generalized workflow illustrating the utility of the title compound.

Safety, Handling, and Storage

As with all laboratory chemicals, this compound should be handled with appropriate care.

-

Hazard Identification: The free base is classified as acutely toxic if swallowed.[1] The dihydrochloride salt should be handled with similar precautions. It may cause skin and eye irritation.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat. Work in a well-ventilated area or a fume hood.

-

First Aid:

-

In case of skin contact: Wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its dual functionality allows for a wide range of chemical transformations, making it an ideal starting material for the synthesis of complex and diverse molecular libraries. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for its effective utilization in the discovery and development of new therapeutic agents.

References

- A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. Jason A. Bexrud, and Laurel L. Schafer. Department of Chemistry, University of British Columbia, 2036 Main Mall, Vancouver, B.C,. Canada, V6T 1Z1.

- Wiley-VCH 2007 - Supporting Inform

- BLDpharm. (5-Bromopyridin-3-yl)(phenyl)methanamine.

- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. 2017.

- ChemicalBook. 1-(5-bromopyridin-3-yl)methanamine(1001414-82-9) 1 h nmr.

- Sigma-Aldrich. 1-(5-bromopyridin-3-yl)methanamine AldrichCPR.

- Google Patents. CN107628990B - Synthesis method of 5-bromopyridine-3-formaldehyde.

- ResearchGate. (PDF)

- Organic Synthesis. Borane Reductions (using BH3.THF or BH3.Me2S).

- ECHEMI. 1-(5-Bromopyridin-3-yl)-N-methylmethanamine.

- Sigma-Aldrich. 1-(5-bromopyridin-3-yl)methanamine AldrichCPR.

- Experiment 5 Reductions with Lithium Aluminium Hydride. Department of Chemistry. Third Year Advanced Practical Organic Chemistry.

- Google Patents. US5466799A - Synthesis of benzodiazepines.

- Organic Syntheses Procedure.

- CymitQuimica. (5-Bromo-2-methoxypyridin-3-yl)methanamine hydrochloride.

- Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4)

- Organic Chemistry Portal. Borane Reagents.

- Google Patents. (12) Patent Application Publication (10) Pub. No.: US 2003/0166620 A1. 2001.

- Chemical Communications (RSC Publishing). Unravelling the underlying mechanism of the reduction of aldehydes/ketones with metal borohydride in an aprotic solvent.

- Chemistry LibreTexts. 19.3: Reductions using NaBH4, LiAlH4. 2020.

- Basic 1H- and 13C-NMR Spectroscopy.

- The Royal Society of Chemistry. 1H- and 13C-NMR for.

- YouTube. Organic Practical Setup 9. Reduction with LiAlH4 & NaBH4. 2015.

- YouTube. Borane as a Reducing Agent || Very Selective Reducer || IITian Explains. 2020.

- ACS GCI Pharmaceutical Roundtable Reagent Guides. Borane & Borane Complexes.

- Google Patents.

- PMC - NIH.

- Google Patents. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.

- PubChemLite. (5-bromopyridin-2-yl)methanamine (C6H7BrN2).

- The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry.

- TCI Chemicals.

- zora.uzh.ch. Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine.

- BOC Sciences. Custom API Synthesis for Complex Projects.

- MDPI.

- ACG Publications.

- PMC - NIH. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. 2025.

- BLDpharm. 2901105-54-0|(6-Bromo-5-fluoropyridin-3-yl)methanamine dihydrochloride.

- Catalysis Science & Technology (RSC Publishing).

Sources

- 1. 1-(5-bromopyridin-3-yl)methanamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]

- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

- 6. researchgate.net [researchgate.net]

(5-Bromopyridin-3-yl)methanamine Dihydrochloride: A Comprehensive Technical Guide for Advanced Research

This guide provides an in-depth exploration of (5-Bromopyridin-3-yl)methanamine dihydrochloride, a key building block in modern medicinal chemistry and drug discovery. We will delve into its chemical identity, synthesis, and potential applications, offering insights grounded in established scientific principles.

Core Chemical Identity and Physicochemical Properties

This compound is a pyridinemethanamine derivative. The presence of a bromine atom and an aminomethyl group on the pyridine ring makes it a versatile intermediate for introducing the 3-aminomethyl-5-bromopyridine moiety into larger molecules.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1001414-82-9 | --INVALID-LINK--[1] |

| Molecular Formula | C₆H₉BrCl₂N₂ | --INVALID-LINK--[2] |

| Molecular Weight | 259.96 g/mol | --INVALID-LINK-- |

| Appearance | White to yellow solid or powder | --INVALID-LINK-- |

| Purity | Typically >97% | --INVALID-LINK-- |

Synthesis and Purification: A Mechanistic Approach

The synthesis of this compound typically proceeds through a two-step process: the formation of the free base followed by its conversion to the dihydrochloride salt. A common and efficient route to the parent amine involves the reductive amination of 5-bromopyridine-3-carbaldehyde.

Synthesis of the Precursor: 5-Bromopyridine-3-carbaldehyde

A robust method for the synthesis of 5-bromopyridine-3-carbaldehyde starts from 3,5-dibromopyridine. This approach utilizes a Grignard reaction, with tetramethylethylenediamine (TMEDA) acting as a stabilizer to improve yield and reduce impurities.[3]

Experimental Protocol: Synthesis of 5-Bromopyridine-3-carbaldehyde [3]

-

To a solution of 3,5-dibromopyridine in tetrahydrofuran (THF) (1:3-6 v/v), add tetramethylethylenediamine (TMEDA) (0.5-1:1 w/w relative to 3,5-dibromopyridine).

-

Cool the mixture to 10-15 °C using an ice-water bath.

-

Slowly add a Grignard reagent (e.g., isopropyl magnesium bromide) to the reaction mixture, maintaining the temperature below 15 °C.

-

After the addition is complete, allow the reaction to proceed to completion.

-

Quench the reaction with an appropriate aqueous solution and extract the product with an organic solvent.

-

Purify the crude product by column chromatography or recrystallization to yield 5-bromopyridine-3-carbaldehyde.

Reductive Amination to (5-Bromopyridin-3-yl)methanamine

The resulting aldehyde can then be converted to the desired amine via reductive amination. This involves the formation of an imine intermediate with an ammonia source, followed by reduction.

Experimental Protocol: Synthesis of (5-Bromopyridin-3-yl)methanamine

-

Dissolve 5-bromopyridine-3-carbaldehyde in a suitable solvent such as methanol or ethanol.

-

Add a source of ammonia, such as ammonium hydroxide or a solution of ammonia in methanol.

-

Introduce a reducing agent, for example, sodium borohydride, portion-wise to the reaction mixture.

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work up the reaction by quenching any excess reducing agent and extracting the product into an organic solvent.

-

Purify the crude amine by column chromatography on silica gel.

Formation of the Dihydrochloride Salt

The purified (5-Bromopyridin-3-yl)methanamine free base is then converted to its more stable dihydrochloride salt.

Experimental Protocol: Synthesis of this compound

-

Dissolve the purified (5-Bromopyridin-3-yl)methanamine in a suitable organic solvent, such as diethyl ether or methanol.

-

Add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.

-

The dihydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to obtain this compound.

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

The pyridine scaffold is a privileged structure in drug design, appearing in numerous FDA-approved drugs.[4] The functional groups on this compound make it a valuable building block for creating diverse molecular libraries for high-throughput screening.[5]

The primary amine serves as a key nucleophile for forming amides, sulfonamides, and other functional groups, allowing for the exploration of structure-activity relationships. The bromine atom provides a site for further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations. This dual functionality enables the rapid generation of novel compounds with potential therapeutic applications.[6]

The development of small-molecule drug candidates often relies on the iterative process of a Design-Make-Test-Analyze (DMTA) cycle.[6] The availability of versatile building blocks like this compound is crucial for accelerating the "Make" phase of this cycle.

Caption: Potential applications and derivatizations of the core compound.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Table 2: Hazard Information

| Hazard | Description | GHS Pictogram | Precautionary Statements | Source |

| Skin Irritation | Causes skin irritation. | GHS07 (Exclamation Mark) | P264, P280, P302+P352, P332+P313 | --INVALID-LINK-- |

| Eye Irritation | Causes serious eye irritation. | GHS07 (Exclamation Mark) | P280, P305+P351+P338, P337+P313 | --INVALID-LINK-- |

| Respiratory Irritation | May cause respiratory irritation. | GHS07 (Exclamation Mark) | P261, P271, P304+P340, P312 | --INVALID-LINK-- |

| Aquatic Hazard | Harmful to aquatic life with long lasting effects. | None | P273 | --INVALID-LINK-- |

Handling:

-

Use in a well-ventilated area or under a fume hood.

-

Avoid breathing dust.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.

-

Keep away from incompatible materials.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis, particularly in the realm of drug discovery. Its dual functionality allows for the creation of a wide array of derivatives, facilitating the exploration of chemical space in the search for novel therapeutic agents. A thorough understanding of its synthesis, properties, and safe handling is essential for its effective application in research and development.

References

- 1. 73335-64-5|1-(5-Bromopyridin-3-yl)-N-methylmethanamine|BLD Pharm [bldpharm.com]

- 2. 1-(5-bromopyridin-3-yl)methanamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. CN107628990B - Synthesis method of 5-bromopyridine-3-formaldehyde - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Accelerating compound synthesis in drug discovery: the role of digitalisation and automation - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Structural Elucidation of (5-Bromopyridin-3-yl)methanamine Dihydrochloride

Abstract

This technical guide provides a detailed, multi-technique approach for the unambiguous structure elucidation of (5-Bromopyridin-3-yl)methanamine dihydrochloride, a key building block in pharmaceutical and agrochemical synthesis. We move beyond a simple recitation of methods, instead focusing on the strategic integration of Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, advanced Nuclear Magnetic Resonance (NMR) spectroscopy, and Single-Crystal X-ray Diffraction (SCXRD). Each section is designed to explain the causality behind the experimental choices, presenting a self-validating workflow that ensures the highest degree of confidence in the final structural assignment. This document is intended for researchers, chemists, and quality control professionals in the drug development and chemical synthesis sectors.

Introduction: The Rationale for a Multi-faceted Approach

Our elucidation strategy begins with macro-level information (molecular mass and functional groups) and progressively drills down to the micro-level details of atomic connectivity and three-dimensional arrangement.

Overall Elucidation Workflow

The logical flow of our investigation is designed for maximum efficiency and confidence, where the results of one technique inform the interpretation of the next.

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: Confirming Molecular Formula and Halogen Presence

Expertise & Causality: We begin with Mass Spectrometry to determine the molecular weight and elemental composition. For a halogenated compound, MS is particularly powerful. The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in a near 1:1 natural abundance, provides a characteristic isotopic signature that is easily identifiable.[1][2] We choose Electrospray Ionization (ESI) in positive ion mode as it is a soft ionization technique ideal for analyzing polar, salt-like compounds, which will allow us to observe the protonated free base, [(C₆H₇BrN₂)H]⁺.

Expected Mass Spectrum Data

The free base, (5-Bromopyridin-3-yl)methanamine, has a chemical formula of C₆H₇BrN₂. The analysis will focus on the molecular ion peak of the protonated species, [M+H]⁺.

| Feature | Expected Observation | Rationale |

| Isotopes | Two major peaks in the molecular ion region, separated by 2 m/z units. | Corresponds to the presence of the ⁷⁹Br and ⁸¹Br isotopes.[3] |

| Peak Ratio | The intensity of the [M+H]⁺ peak and the [M+2+H]⁺ peak will be approximately 1:1. | Reflects the nearly equal natural abundance of ⁷⁹Br (50.69%) and ⁸¹Br (49.31%).[2] |

| Monoisotopic Mass | [M(⁷⁹Br)+H]⁺ = 187.9920 | Calculated for C₆H₈⁷⁹BrN₂⁺ |

| [M+2] Peak | [M(⁸¹Br)+H]⁺ = 189.9899 | Calculated for C₆H₈⁸¹BrN₂⁺ |

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of methanol or a mixture of water:acetonitrile (50:50) with 0.1% formic acid to ensure protonation.

-

Instrumentation: Utilize an ESI source coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.

-

Acquisition Parameters (Positive Ion Mode):

-

Capillary Voltage: 3.5 - 4.5 kV

-

Source Temperature: 120-150 °C

-

Scan Range: 50-500 m/z

-

Resolution: >10,000 FWHM

-

-

Data Analysis:

-

Identify the molecular ion cluster around m/z 188-190.

-

Confirm the ~1:1 intensity ratio of the [M+H]⁺ and [M+2+H]⁺ peaks.

-

Utilize the instrument software to calculate the elemental composition from the accurate mass measurement, confirming the formula C₆H₈BrN₂⁺.

-

FTIR Spectroscopy: Identifying Key Functional Groups

Expertise & Causality: With the molecular formula confirmed, FTIR spectroscopy is employed to identify the functional groups present. This technique is rapid and provides definitive evidence for the presence of the amine salt and the aromatic pyridine ring. The key insight here is distinguishing a primary amine from its protonated salt form. A free primary amine (R-NH₂) shows two distinct N-H stretching bands, whereas its ammonium salt (R-NH₃⁺) displays a very broad and strong absorption envelope due to N-H⁺ stretching vibrations.[4][5]

Expected FTIR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3200-2800 | Strong, Very Broad | N-H⁺ stretching vibrations | Characteristic of a primary ammonium salt (R-CH₂-NH₃⁺). The broadness is due to extensive hydrogen bonding.[4] |

| ~3100-3000 | Medium-Weak | Aromatic C-H stretching | Confirms the presence of the pyridine ring. |

| ~1610 & ~1570 | Medium-Strong | Aromatic C=C and C=N stretching | Characteristic vibrations of the pyridine ring skeleton. |

| ~1500 | Medium | NH₃⁺ asymmetric bending | Confirms the primary ammonium group. |

| Below 700 | Medium-Strong | C-Br stretching | Indicates the presence of a carbon-bromine bond. |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal (e.g., diamond or germanium). No further preparation is needed.

-

Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

-

Acquisition Parameters:

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 scans are typically sufficient for a good signal-to-noise ratio.

-

-

Data Analysis:

-

Collect a background spectrum of the clean ATR crystal.

-

Collect the sample spectrum.

-

Identify the characteristic broad N-H⁺ stretch and the aromatic ring vibrations as detailed in the table above. This provides orthogonal confirmation of the key functional moieties.

-

NMR Spectroscopy: Assembling the Molecular Skeleton

Expertise & Causality: NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms. We will use a suite of experiments—¹H, ¹³C, and 2D correlation spectra (COSY, HSQC, HMBC)—to build the molecule atom by atom. The choice of a deuterated solvent is critical; DMSO-d₆ is selected as it readily dissolves the dihydrochloride salt and its non-acidic nature prevents the rapid exchange of the NH₃⁺ protons, allowing for their observation.

Molecular Structure and Atom Numbering

For clarity in our assignments, we will use the following numbering scheme.

Caption: Numbering scheme for NMR assignments.

¹H and ¹³C NMR: The Foundation

¹H NMR provides information on the number and chemical environment of protons, while ¹³C NMR does the same for the carbon skeleton.

Expected ¹H and ¹³C NMR Data (in DMSO-d₆)

| Atom | ¹H Shift (ppm) | ¹H Multiplicity | ¹³C Shift (ppm) | Rationale |

| H2 | ~8.8-9.0 | d | ~150-152 | H2 is ortho to the ring nitrogen, making it the most deshielded aromatic proton.[6] |

| H4 | ~8.6-8.8 | t | ~140-142 | H4 is coupled to both H2 and H6, but with smaller meta coupling, appearing as a triplet or dd. |

| H6 | ~8.9-9.1 | d | ~151-153 | H6 is also ortho to the ring nitrogen and deshielded. |

| H7 (CH₂) | ~4.2-4.4 | s | ~40-42 | Methylene protons adjacent to the aromatic ring and the electron-withdrawing NH₃⁺ group. |

| NH₃⁺ | ~8.5-9.0 | br s | - | Protons on nitrogen are typically broad and their shift is concentration-dependent. |

| C3 | - | - | ~135-137 | Quaternary carbon attached to the aminomethyl group. |

| C5 | - | - | ~120-122 | Carbon directly attached to bromine, its shift is influenced by the heavy atom effect. |

2D NMR: Connecting the Pieces

While 1D NMR suggests the pieces, 2D NMR proves their connections.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings. We expect to see correlations between H2-H4 and H4-H6, confirming their positions on the pyridine ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to. This will definitively link H2 to C2, H4 to C4, H6 to C6, and the H7 protons to C7.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the full connectivity across quaternary carbons. It shows correlations between protons and carbons that are 2 or 3 bonds away.

Key Expected HMBC Correlations

The following long-range correlations are critical for confirming the substitution pattern.

Caption: Expected key HMBC correlations.

The correlation from the methylene protons (H7) to the quaternary carbon C3 and the protonated carbons C2 and C4 is irrefutable proof that the aminomethyl side chain is at the 3-position of the pyridine ring.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of DMSO-d₆.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Acquisition:

-

Run standard ¹H and ¹³C{¹H} experiments.

-

To confirm the NH₃⁺ protons, add a drop of D₂O to the NMR tube and re-acquire the ¹H spectrum; the NH₃⁺ signal should disappear due to H/D exchange.[7]

-

Acquire standard gradient-selected COSY, HSQC, and HMBC experiments.

-

-

Data Analysis:

-

Assign the proton and carbon signals using the combination of 1D and 2D data.

-

Use the HMBC spectrum to build the carbon framework and confirm the substitution pattern of the pyridine ring.

-

Single-Crystal X-ray Diffraction: The Ultimate Confirmation

Expertise & Causality: For a crystalline solid such as a dihydrochloride salt, SCXRD provides the ultimate, unambiguous structural proof.[8] It moves beyond connectivity to provide a precise three-dimensional map of the atoms in space, including bond lengths, bond angles, and intermolecular interactions in the crystal lattice. This technique serves as the final validation of the structure deduced from spectroscopic methods.

Experimental Protocol: SCXRD

-

Crystal Growth: High-quality single crystals are paramount. This is often the most challenging step.

-

Method: Slow evaporation of a solvent (e.g., methanol, ethanol, or a water/ethanol mixture) from a saturated solution of the compound is a common starting point. Vapor diffusion techniques can also be employed.

-

Goal: Grow a single, defect-free crystal with dimensions typically between 0.1 and 0.3 mm.

-

-

Data Collection:

-

Mount a suitable crystal on a goniometer head.

-

Place the crystal in a stream of cold nitrogen (~100 K) to minimize thermal motion and potential degradation.

-

Use a modern X-ray diffractometer equipped with a Mo or Cu X-ray source and a CCD or CMOS detector.

-

Collect a series of diffraction images as the crystal is rotated.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to determine the unit cell parameters and space group.

-

Solve the structure using direct methods or Patterson methods to locate the positions of the heavy atoms (Br).

-

Refine the structural model against the experimental data, locating the lighter C, N, and H atoms. The final refined structure will confirm the atomic connectivity, the protonation state of the amine, and the positions of the chloride counter-ions.

-

Data Synthesis and Conclusion

The structure of this compound is confirmed by the powerful synergy of orthogonal analytical techniques:

-

Mass Spectrometry established the correct molecular formula (C₆H₇BrN₂) and confirmed the presence of a single bromine atom through its characteristic M⁺/M+2⁺ isotopic pattern.

-

FTIR Spectroscopy identified the key functional groups: a primary ammonium salt (R-NH₃⁺), an aromatic ring, and a C-Br bond, providing a qualitative snapshot of the molecule's chemical nature.

-

NMR Spectroscopy (1D & 2D) meticulously mapped the atomic connectivity. ¹H and ¹³C NMR identified all unique hydrogen and carbon environments. Crucially, 2D experiments like COSY and HMBC unequivocally established the 3,5-substitution pattern on the pyridine ring and proved the attachment of the aminomethyl group at the C3 position.

Collectively, these self-validating experiments provide an unassailable body of evidence, leading to the confident and complete structural elucidation of this compound.

References

- BenchChem (2025). Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives.

-

ResearchGate (n.d.). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine.... Available at: [Link]

-

Chemguide (n.d.). mass spectra - the M+2 peak. Available at: [Link]

-

Chemistry LibreTexts (2020). 16.9: Organic Compounds Containing Halogen Atoms. Available at: [Link]

-

Iran Silicate Industries (n.d.). Identifying Amines: Principles and Practical Methods. Available at: [Link]

-

Chemistry LibreTexts (2023). Organic Compounds Containing Halogen Atoms. Available at: [Link]

-

ResearchGate (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the corresponding bromides 11a-e (the aromatic region). Available at: [Link]

-

ResearchGate (2025). Mass spectrometry of halogen-containing organic compounds. Available at: [Link]

-

ResearchGate (2025). Single-crystal X-ray diffraction analysis of designer drugs: Hydrochlorides of metaphedrone and pentedrone. Available at: [Link]

-

Spectroscopy Online (2019). Organic Nitrogen Compounds V: Amine Salts. Available at: [Link]

-

University of Calgary (n.d.). IR: amines. Available at: [Link]

-

Chemistry LibreTexts (2024). 24.10: Spectroscopy of Amines. Available at: [Link]

-

Spectroscopy Online (2019). Organic Nitrogen Compounds II: Primary Amines. Available at: [Link]

-

Illinois State University (2015). Infrared Spectroscopy. Available at: [Link]

-

Excillum (n.d.). Small molecule crystallography. Available at: [Link]

-

North Carolina State University (n.d.). Small Molecule X-ray Crystallography. Available at: [Link]

-

ACS Publications (2022). From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. Available at: [Link]

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to (5-Bromopyridin-3-yl)methanamine Dihydrochloride: A Key Intermediate in Modern Drug Discovery

This guide provides a comprehensive technical overview of (5-Bromopyridin-3-yl)methanamine dihydrochloride, a pivotal building block for researchers and professionals in the fields of medicinal chemistry and drug development. We will delve into its chemical properties, a robust synthetic pathway, its strategic importance in the synthesis of novel therapeutics, and essential analytical and safety considerations.

Core Molecular Attributes and Physicochemical Properties

This compound is a stable, crystalline solid that serves as a versatile synthon in organic synthesis. The presence of a bromine atom and a primary aminomethyl group on the pyridine ring offers two distinct points for chemical modification, making it an attractive starting material for constructing diverse molecular architectures.

The key physicochemical properties are summarized in the table below:

| Property | Value | Source(s) |

| Molecular Formula | C₆H₉BrCl₂N₂ | |

| Molecular Weight | 259.96 g/mol | |

| CAS Number | 1001414-82-9 | |

| Appearance | White to off-white crystalline solid (predicted) | General knowledge |

| Solubility | Soluble in water and polar protic solvents (e.g., methanol, ethanol) | General knowledge |

| Free Base Molecular Formula | C₆H₇BrN₂ | |

| Free Base Molecular Weight | 187.04 g/mol |

Strategic Synthesis Pathway: From Nitrile to Dihydrochloride Salt

The most efficient and widely adopted synthetic route to this compound commences with the readily available precursor, 5-bromo-3-cyanopyridine. The synthesis can be logically divided into two primary stages: the reduction of the nitrile to the primary amine, followed by the formation of the dihydrochloride salt.

Stage 1: Catalytic Hydrogenation of 5-Bromo-3-cyanopyridine

The conversion of a nitrile to a primary amine is a cornerstone transformation in organic synthesis. Catalytic hydrogenation is often the method of choice due to its high efficiency, atom economy, and relatively clean reaction profiles.[1][2]

Caption: Catalytic hydrogenation of 5-bromo-3-cyanopyridine.

Experimental Protocol: Reduction of 5-Bromo-3-cyanopyridine

-

Reactor Setup: A high-pressure hydrogenation vessel is charged with 5-bromo-3-cyanopyridine (1.0 equivalent) and a suitable solvent such as methanol or ethanol.

-

Catalyst Addition: A catalytic amount of a hydrogenation catalyst, such as Raney Nickel (in slurry form) or 10% Palladium on Carbon (Pd/C), is carefully added to the reaction mixture under an inert atmosphere (e.g., nitrogen or argon). The choice of catalyst is critical for achieving high selectivity for the primary amine.[2]

-

Hydrogenation: The vessel is sealed and purged several times with hydrogen gas before being pressurized to the desired level (typically 50-100 psi). The reaction mixture is then stirred vigorously at a controlled temperature (e.g., 25-50 °C) until the reaction is complete, which can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction vessel is carefully depressurized, and the catalyst is removed by filtration through a pad of celite. The filtrate, containing the desired (5-Bromopyridin-3-yl)methanamine, is then concentrated under reduced pressure to yield the crude free base.

Stage 2: Formation of the Dihydrochloride Salt

The conversion of the free amine to its dihydrochloride salt is a straightforward acid-base reaction. This process not only enhances the stability and shelf-life of the compound but also improves its solubility in aqueous media, which can be advantageous for certain biological assays and formulation studies.

Caption: Formation of the dihydrochloride salt.

Experimental Protocol: Preparation of the Dihydrochloride Salt

-

Dissolution: The crude (5-Bromopyridin-3-yl)methanamine free base is dissolved in a suitable anhydrous solvent, such as diethyl ether, dioxane, or ethanol.

-

Acidification: A solution of hydrogen chloride (approximately 2.2 equivalents) in the chosen solvent is added dropwise to the stirred solution of the amine at a low temperature (e.g., 0-5 °C).

-

Precipitation and Isolation: The dihydrochloride salt will typically precipitate out of the solution as a solid. The mixture is stirred for a period to ensure complete precipitation.

-

Purification: The solid product is collected by filtration, washed with a small amount of the cold solvent to remove any impurities, and then dried under vacuum to yield pure this compound.

Significance in Drug Discovery and Medicinal Chemistry

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The introduction of a bromine atom provides a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the facile introduction of diverse substituents. This strategic placement of a reactive group is crucial for the exploration of structure-activity relationships (SAR) during lead optimization.

The 3,5-disubstituted pyridine motif, in particular, has garnered significant interest in the development of novel therapeutic agents. For instance, compounds bearing this scaffold have shown potent activity against drug-resistant strains of Mycobacterium tuberculosis. The aminomethyl group at the 3-position can act as a key pharmacophoric element, participating in hydrogen bonding interactions with biological targets, or serve as a point of attachment for further chemical elaboration.

Caption: Role in drug discovery and medicinal chemistry.

Analytical Characterization

To ensure the identity and purity of this compound, a combination of analytical techniques should be employed.

| Technique | Expected Observations |

| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, with their chemical shifts and coupling patterns influenced by the bromo and aminomethyl substituents. A singlet corresponding to the methylene (-CH₂) protons and a broad signal for the ammonium (-NH₃⁺) protons, which may exchange with deuterium in D₂O, would also be present. |

| ¹³C NMR | The carbon NMR spectrum will display distinct signals for the six carbon atoms in the molecule. The carbon atoms attached to bromine and the aminomethyl group will have characteristic chemical shifts. |

| Mass Spectrometry (MS) | In electrospray ionization (ESI) mass spectrometry, the spectrum would likely show a prominent peak corresponding to the protonated free base [M+H]⁺, where M is (5-Bromopyridin-3-yl)methanamine. The isotopic pattern of this peak would be characteristic of a molecule containing one bromine atom (a near 1:1 ratio of the M and M+2 peaks). |

| Elemental Analysis | The elemental composition (C, H, N, Br, Cl) should be within ±0.4% of the theoretical values calculated for the molecular formula C₆H₉BrCl₂N₂. |

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value chemical intermediate with significant potential in the synthesis of novel and complex molecules for drug discovery. Its straightforward synthesis and the dual reactivity offered by the bromo and aminomethyl functionalities make it an indispensable tool for medicinal chemists. This guide provides a solid foundation for its synthesis, application, and handling, empowering researchers to leverage this versatile building block in their quest for the next generation of therapeutics.

References

-

Nitrile Reduction. In: Wikipedia. ; 2023. Accessed January 3, 2026. [Link]

-

Török, B., London, G., & Izsák, F. Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering. 2018;62(4):447-458. [Link]

Sources

Navigating the Solubility Landscape of (5-Bromopyridin-3-yl)methanamine dihydrochloride: A Technical Guide for Drug Development Professionals

Introduction: The Critical Role of Solubility in Preclinical Development

In the intricate journey of drug discovery and development, the physicochemical properties of a candidate molecule are paramount to its success. Among these, aqueous solubility stands as a critical gatekeeper, profoundly influencing bioavailability, formulation strategies, and ultimately, therapeutic efficacy. (5-Bromopyridin-3-yl)methanamine dihydrochloride, a heterocyclic amine, presents a compelling scaffold for medicinal chemistry exploration. However, its journey from a promising lead compound to a viable drug candidate is intrinsically tied to a thorough understanding of its solubility characteristics. This technical guide provides an in-depth exploration of the solubility of this compound, offering both theoretical insights and practical methodologies for its accurate determination and modulation. As a dihydrochloride salt of an organic amine, it is anticipated to be a polar, ionic compound with increased solubility in aqueous and polar protic solvents.[1]

Physicochemical Properties: A Predictive Overview

While specific experimental data for this compound is not extensively available in public literature, we can infer its likely properties based on its structural components and the behavior of analogous compounds. The presence of the pyridine ring, a bromine substituent, and the methanamine dihydrochloride moiety all contribute to its overall physicochemical profile. Pyridine itself is moderately soluble in water and highly soluble in many organic solvents.[2][3][4][5] The dihydrochloride salt form is expected to significantly enhance aqueous solubility compared to the free base.

| Property | Predicted Value/Characteristic | Rationale and Implications for Solubility |

| Molecular Formula | C₆H₉BrCl₂N₂ | The elemental composition dictates the molecular weight and potential for intermolecular interactions. |

| Molecular Weight | 259.96 g/mol | A moderate molecular weight that is generally favorable for solubility. |

| Appearance | Likely a crystalline solid | The solid-state properties, including crystal lattice energy, will significantly impact the energy required for dissolution. |

| pKa (Predicted) | Multiple values expected | The pyridine nitrogen and the primary amine will have distinct pKa values, leading to different ionization states at various pH levels. This pH-dependent ionization is a critical determinant of aqueous solubility. |

| LogP (Predicted) | Moderate | The bromopyridine core contributes to lipophilicity, while the charged aminomethyl group enhances hydrophilicity. The overall LogP will reflect a balance, influencing solubility in both aqueous and organic media. |

| Aqueous Solubility | Expected to be pH-dependent | As a dihydrochloride salt of a weak base, its solubility is anticipated to be highest at low pH where it is fully ionized. At higher pH values, conversion to the less soluble free base will occur, potentially leading to precipitation.[6] |

| Organic Solvent Solubility | Variable | While the hydrochloride salt form generally reduces solubility in non-polar organic solvents, some solubility may be observed in polar aprotic solvents like DMSO and DMF, and in lower alcohols such as methanol and ethanol.[1][7] |

Experimental Determination of Solubility: A Step-by-Step Guide

Given the predictive nature of the above data, experimental determination of solubility is imperative for accurate formulation and development decisions. The isothermal shake-flask method is a robust and widely accepted technique for determining equilibrium solubility.[1][8]

Protocol: Equilibrium Solubility Determination by Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., purified water, phosphate-buffered saline (PBS) at various pH values, methanol, ethanol, acetonitrile, dimethyl sulfoxide (DMSO))

-

Thermostatic shaker bath

-

Calibrated analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of each solvent in sealed vials. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium.[1] Preliminary studies should be conducted to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to permit the settling of the undissolved solid. Subsequently, centrifuge the samples to further separate the solid and liquid phases.[1]

-

Sample Collection and Preparation: Carefully withdraw a clear aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter to remove any remaining microscopic particles.

-

Quantification: Accurately dilute the filtered supernatant with a suitable mobile phase. Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

-

Data Analysis: Calculate the solubility from the measured concentration and the dilution factor. Express the results in units such as mg/mL or mmol/L. The experiment should be performed in triplicate to ensure reproducibility, and the results reported as the mean ± standard deviation.

Visualizing the Solubility Determination Workflow

Caption: Workflow for equilibrium solubility determination.

Factors Influencing Solubility: A Deeper Dive

The solubility of this compound is not a static value but is influenced by several environmental factors. A comprehensive understanding of these factors is crucial for controlling and optimizing its dissolution.

The Profound Impact of pH

For an ionizable compound like this compound, pH is arguably the most critical factor governing its aqueous solubility. The Henderson-Hasselbalch equation provides the theoretical framework for understanding the relationship between pH, pKa, and the ratio of the ionized to the non-ionized form of the molecule. The solubility of the dihydrochloride salt is expected to decrease at lower pH values due to the common ion effect.[6]

Visualizing pH-Dependent Ionization

Caption: Influence of pH on the ionization state.

Temperature Effects

The dissolution of a solid in a liquid can be either an endothermic or exothermic process. For most crystalline organic compounds, dissolution is endothermic, meaning that solubility increases with temperature. It is crucial to determine the temperature dependence of solubility, especially for processes that may involve temperature fluctuations, such as manufacturing and storage.

Common Ion Effect

The presence of chloride ions from other sources in the formulation (e.g., from excipients or buffers) can decrease the solubility of this compound due to the common ion effect, which shifts the dissolution equilibrium towards the solid state.[6]

Conclusion and Future Directions

A comprehensive understanding of the solubility of this compound is a cornerstone for its successful development as a therapeutic agent. While predictive models provide a valuable starting point, rigorous experimental determination remains the gold standard. The methodologies outlined in this guide provide a robust framework for researchers to generate accurate and reliable solubility data. This, in turn, will enable informed decisions in formulation development, leading to optimized drug delivery and enhanced therapeutic outcomes. Further studies should focus on generating a complete pH-solubility profile and investigating the impact of different salt forms and co-solvents to fully characterize the biopharmaceutical properties of this promising molecule.

References

- Vertex AI Search. (n.d.). Pyridine - Solubility of Things. Retrieved January 3, 2026.

-

ResearchGate. (n.d.). C–H···π interactions increase pyridinium solubility by disrupting ionic.... Retrieved January 3, 2026, from [Link]

-

Yalkowsky, S. H., & Valvani, S. C. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 2(2), 65-8. [Link]

-

Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

-

Sciencemadness.org. (2011). Solubility of organic amine salts. Retrieved January 3, 2026, from [Link]

-

Enlighten Theses. (2012). Amine hydrochloride salts: a problem in polyurethane synthesis. Retrieved January 3, 2026, from [Link]

-

American Chemical Society. (2020). Pyridine. Retrieved January 3, 2026, from [Link]

-

Chemeurope.com. (n.d.). Pyridine. Retrieved January 3, 2026, from [Link]

-

PubChem. (n.d.). Pyridine. Retrieved January 3, 2026, from [Link]

-

Reddit. (2024). Help with 4-Bromopyridine HCl. Retrieved January 3, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. acs.org [acs.org]

- 4. Pyridine [chemeurope.com]

- 5. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. reddit.com [reddit.com]

- 8. benchchem.com [benchchem.com]

(5-Bromopyridin-3-yl)methanamine dihydrochloride spectral analysis (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Analysis of (5-Bromopyridin-3-yl)methanamine Dihydrochloride

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. This compound is a key building block in medicinal chemistry, valued for its substituted pyridine core. Its utility in the synthesis of complex target molecules necessitates unambiguous characterization to ensure purity, identity, and stability. This guide provides a comprehensive, in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to this specific compound.

This document moves beyond mere data presentation. It is designed to provide researchers and drug development professionals with the causality behind experimental choices, a framework for interpreting the resulting data, and robust, field-proven protocols. By integrating these pillars, this guide serves as a self-validating system for the structural confirmation of this compound.

Molecular Structure and Analytical Rationale

To effectively interpret spectral data, one must first understand the molecule's architecture. The dihydrochloride salt form presents a protonated aminomethyl group and a protonated pyridine nitrogen, features that profoundly influence the spectral output.

Caption: Structure of this compound.

Key structural features for analysis include:

-

Aromatic Pyridine Ring: Three distinct aromatic protons (H-2, H-4, H-6) and five unique aromatic carbons.

-

Bromine Substituent: Influences the chemical shift of adjacent nuclei and produces a characteristic isotopic pattern in mass spectrometry.

-

Methylene Bridge (-CH₂-): A key aliphatic linker group.

-

Ammonium Group (-NH₃⁺): The protonated amine, whose exchangeable protons and charge significantly impact NMR and IR spectra.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Rationale & Workflow

The dihydrochloride salt structure dictates the choice of solvent. High polarity is required for dissolution. Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O) are suitable choices.

-

DMSO-d₆: An aprotic polar solvent that will allow for the observation of all protons, including the exchangeable N-H protons from the ammonium group and the pyridinium N-H.[1]

-

D₂O: A protic solvent that will result in the rapid exchange of the -NH₃⁺ and pyridinium N-H protons with deuterium, causing their signals to disappear from the ¹H NMR spectrum. This can be a useful diagnostic experiment to confirm their assignment.

Caption: NMR solvent selection and analysis workflow.

¹H NMR Spectral Interpretation (Predicted, 400 MHz, DMSO-d₆)

The protonated state of the molecule causes a general downfield shift of the aromatic protons due to the electron-withdrawing nature of the pyridinium ion.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

| Pyridinium N-H | ~10-12 | Broad Singlet | - | 1H | Acidic, exchangeable proton on the nitrogen heteroatom. |

| H-2 | ~8.8 - 9.0 | Singlet (or narrow doublet) | J ≈ 2.0 Hz | 1H | Deshielded by adjacent N⁺; shows small meta-coupling to H-6. |

| H-6 | ~8.7 - 8.9 | Singlet (or narrow doublet) | J ≈ 2.0 Hz | 1H | Deshielded by adjacent N⁺; shows small meta-coupling to H-2. |

| H-4 | ~8.4 - 8.6 | Singlet (or narrow triplet) | J ≈ 2.0 Hz | 1H | Meta-coupled to H-2 and H-6. |

| -NH₃⁺ | ~8.0 - 8.5 | Broad Singlet | - | 3H | Exchangeable ammonium protons. Broadness due to quadrupolar coupling and exchange. |

| -CH₂- | ~4.2 - 4.4 | Singlet | - | 2H | Methylene protons adjacent to the aromatic ring and the ammonium group. |

Note: Data for the related compound 3-(aminomethyl)pyridine shows aromatic protons in the 7.4-8.7 ppm range and the CH₂ group around 3.7-3.8 ppm.[2][3] The dihydrochloride salt form presented here will shift these signals further downfield.

¹³C NMR Spectral Interpretation (Predicted, 101 MHz, DMSO-d₆)

Proton-decoupled ¹³C NMR provides a count of unique carbon environments.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | ~148 - 152 | Aromatic carbon adjacent to the pyridinium nitrogen. |

| C-6 | ~146 - 150 | Aromatic carbon adjacent to the pyridinium nitrogen. |

| C-4 | ~142 - 145 | Aromatic carbon deshielded by its position relative to the nitrogen. |

| C-3 | ~135 - 139 | Aromatic carbon bearing the aminomethyl substituent. |

| C-5 | ~120 - 124 | Aromatic carbon directly attached to bromine; its signal is attenuated by the halogen. |

| -CH₂- | ~40 - 45 | Aliphatic carbon adjacent to the aromatic ring and nitrogen. |

Note: These predictions are based on data for similar bromopyridine and aminopyridine structures.[4][5][6]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh 10-15 mg of this compound and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the sample to ensure optimal magnetic field homogeneity.

-

Acquire the spectrum using a standard 30-degree pulse sequence.

-

Use a sufficient number of scans (typically 16-32) to achieve an adequate signal-to-noise ratio.[4]

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A greater number of scans (e.g., 1024 or more) will be required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.[7]

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C).

Part 2: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy probes the vibrational modes of functional groups, providing a molecular "fingerprint."

Spectral Interpretation

The IR spectrum will be dominated by absorptions from the ammonium group and the substituted pyridine ring.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3200 - 2800 | N-H Stretch | Ammonium (-NH₃⁺) | Strong, Broad |

| 3100 - 3000 | C-H Stretch | Aromatic (Pyridine) | Medium |

| 2950 - 2850 | C-H Stretch | Aliphatic (-CH₂-) | Medium |

| 1610 - 1580 | N-H Bend | Ammonium (-NH₃⁺) | Medium-Strong |

| 1600 - 1450 | C=C and C=N Stretch | Aromatic Ring | Medium-Strong (multiple bands) |

| 700 - 600 | C-Br Stretch | Bromo-aryl | Medium-Weak |

Experimental Protocol: FT-IR Analysis (KBr Pellet Method)

The potassium bromide (KBr) pellet method is a robust technique for analyzing solid, non-volatile samples.[8] KBr is transparent in the mid-IR range and acts as an inert matrix.[9]

-

Sample Preparation:

-

Pellet Formation:

-

Transfer the mixture to a pellet die.

-

Apply pressure (typically 7-10 tons) using a hydraulic press to form a thin, transparent, or translucent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment of the FTIR spectrometer.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.[4] The final spectrum is automatically ratioed against the background.

-

An alternative is the Attenuated Total Reflectance (ATR) method, which requires minimal sample preparation—placing the solid powder directly onto the ATR crystal.[8][11]

Part 3: Mass Spectrometry (MS)

MS provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues. For this salt, analysis is performed on the free base, (5-Bromopyridin-3-yl)methanamine (C₆H₇BrN₂), which has a monoisotopic mass of approximately 185.98 Da.[12]

Spectral Interpretation (Electron Ionization - EI)

-

Molecular Ion (M⁺): The most critical feature is the molecular ion peak cluster. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the spectrum will exhibit two peaks of nearly equal intensity:

-

Nitrogen Rule: The free base has an even molecular weight and contains two nitrogen atoms, which is consistent with the nitrogen rule.[15]

-

Fragmentation Pattern:

-

Benzylic Cleavage: A common and significant fragmentation pathway would be the cleavage of the C-C bond between the methylene group and the pyridine ring, or the CH₂-NH₂ bond. Loss of the aminomethyl radical (•CH₂NH₂) would lead to a fragment ion corresponding to the bromopyridine cation.

-

Loss of H: A peak at M-1 (m/z 185/187) is common.

-

Loss of NH₂: A peak corresponding to the loss of an amino radical (•NH₂) would result in an ion at m/z 170/172.

-

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. This is typically done after neutralizing the salt to the free base and introducing it via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.[7]

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

-

Data Interpretation: Analyze the mass spectrum to identify the molecular ion cluster and characteristic fragmentation patterns that corroborate the proposed structure.[16]

Integrated Spectral Analysis and Conclusion

The structural confirmation of this compound is achieved not by a single technique, but by the synergistic integration of all spectral data.

-

NMR establishes the precise C-H framework, confirming the connectivity of the three aromatic protons, the methylene bridge, and their positions relative to the nitrogen and bromine substituents.

-

FT-IR confirms the presence of key functional groups, most notably the ammonium (-NH₃⁺) and the aromatic pyridine ring, consistent with the dihydrochloride salt structure.

-

MS verifies the molecular mass of the parent compound and, crucially, confirms the presence of a single bromine atom through its characteristic 1:1 M⁺/M+2 isotopic pattern.

Together, these three analytical techniques provide an unambiguous and comprehensive characterization, validating the identity and structure of this compound with a high degree of scientific certainty.

References

- A Comparative Spectroscopic Analysis of 2-Bromo-4-iodopyridine and Its Derivatives. (n.d.). Benchchem.

- Spectroscopic Analysis of 2-Bromopyrazine: A Comparative Guide for Structural Confirmation. (n.d.). Benchchem.

- Sample preparation for FT-IR. (n.d.). University of Victoria.

- 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. (2020). MDPI.

- Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors. (2023). ResearchGate.

- Structure, Vibrational Spectra, and Cryogenic MatrixPhotochemistry of 6-Bromopyridine-2-carbaldehyde. (2023). National Institutes of Health.

- Sample Preparation for FTIR Analysis. (n.d.). Drawell.

- 1-(5-Bromopyridin-3-yl)methanamine dihydrochloride. (n.d.). Matrix Scientific.

- Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab, Virginia Tech.

- 13C NMR Spectrum (1D, 125 MHz, H2O, experimental). (n.d.). Human Metabolome Database.

- NMR Solvents. (n.d.). Sigma-Aldrich.

- Sampling Techniques for FTIR Spectroscopy. (n.d.). JASCO Inc.

- (6-Bromo-5-fluoropyridin-3-yl)methanamine dihydrochloride. (n.d.). BLDpharm.

- ATR-FTIR spectroscopic imaging to study drug release and tablet dissolution. (n.d.). SciSpace.

- Mass spectrometry of halogen-containing organic compounds. (2025). ResearchGate.

- (5-Bromo-2-methoxypyridin-3-yl)methanamine hydrochloride. (n.d.). CymitQuimica.

- mass spectra - the M+2 peak. (n.d.). Chemguide.

- Can the salt form of my organic compound be determined using NMR? (2018). ResearchGate.

- 3-(Aminomethyl)pyridine(3731-52-0) 1H NMR spectrum. (n.d.). ChemicalBook.

- Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). American Chemical Society.

- (5-Bromopyridin-3-yl)(phenyl)methanamine. (n.d.). BLDpharm.

- NMR Solvent Data Chart. (n.d.). Cambridge Isotope Laboratories, Inc.

- 3-(AMINOMETHYL)PYRIDINE(20173-04-0) 1H NMR spectrum. (n.d.). ChemicalBook.

- 1-(5-bromopyridin-3-yl)methanamine(1001414-82-9) 1 h nmr. (n.d.). ChemicalBook.

- 1-(5-bromopyridin-3-yl)methanamine AldrichCPR. (n.d.). Sigma-Aldrich.

- Mass Spectrometry. (n.d.). Michigan State University Department of Chemistry.

- S3.2.8 Mass spectrometry (HL). (2015). YouTube.

- Radicals and Mass Spectrometry (MS). (2021). Kwantlen Polytechnic University.

- 1-(5-bromopyridin-3-yl)methanamine AldrichCPR. (n.d.). Sigma-Aldrich.

- 1-(6-bromo-5-fluoropyridin-3-yl)methanamine dihydrochloride. (n.d.). PubChemLite.

- 1-(5-bromopyridin-3-yl)methanamine AldrichCPR. (n.d.). Sigma-Aldrich.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3-(Aminomethyl)pyridine(3731-52-0) 1H NMR spectrum [chemicalbook.com]

- 3. 3-(AMINOMETHYL)PYRIDINE(20173-04-0) 1H NMR spectrum [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. rsc.org [rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. jascoinc.com [jascoinc.com]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. eng.uc.edu [eng.uc.edu]

- 11. Structure, Vibrational Spectra, and Cryogenic MatrixPhotochemistry of 6-Bromopyridine-2-carbaldehyde: From the Single Molecule of the Compound to the Neat Crystalline Material - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 1-(5-bromopyridin-3-yl)methanamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. Mass Spectrometry [www2.chemistry.msu.edu]

- 15. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 16. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Synthesis of (5-Bromopyridin-3-yl)methanamine Dihydrochloride

This guide provides a comprehensive technical overview for the synthesis of (5-Bromopyridin-3-yl)methanamine dihydrochloride, a valuable building block for researchers, scientists, and professionals in drug development. We will explore the primary synthetic pathways, offering field-proven insights into experimental choices, and provide detailed, self-validating protocols.

Introduction and Strategic Overview

(5-Bromopyridin-3-yl)methanamine is a key intermediate in medicinal chemistry, often utilized for the introduction of a 3-(aminomethyl)-5-bromopyridinyl moiety into larger molecules. This structural motif is of significant interest in the development of various therapeutic agents. The dihydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it more amenable to handling and formulation.

Two principal and strategically sound synthetic pathways to (5-Bromopyridin-3-yl)methanamine are prevalent in the field. The choice between these routes often depends on the availability of starting materials, scalability, and the specific capabilities of the laboratory.

-

Pathway A: The Nitrile Reduction Route. This classic and robust approach involves the chemical reduction of 5-bromonicotinonitrile. It is a direct method to introduce the aminomethyl group.

-

Pathway B: The Reductive Amination Route. This pathway utilizes the versatile reductive amination reaction, starting from 5-bromonicotinaldehyde. This route offers flexibility in the choice of reagents and reaction conditions.

This guide will provide a detailed exploration of both pathways, followed by the final salt formation step.

Pathway A: Synthesis via Nitrile Reduction

This pathway is centered on the reduction of the nitrile group of 5-bromonicotinonitrile to a primary amine. Two common and effective methods for this transformation are catalytic hydrogenation using Raney® Nickel and chemical reduction with lithium aluminum hydride (LAH).

Synthesis of the Precursor: 5-Bromonicotinonitrile

The starting material, 5-bromonicotinonitrile, is commercially available. However, for completeness, a common synthetic route involves the Sandmeyer reaction of 3-amino-5-bromopyridine.

Reduction of 5-Bromonicotinonitrile

The conversion of the nitrile to the amine is the key step in this pathway.

Catalytic hydrogenation is often preferred for its cleaner reaction profile and avoidance of strong metal hydride reagents.[1][2][3] Raney® Nickel, a finely divided nickel-aluminum alloy, is a common catalyst for this transformation.[1][3][4][5][6]

Causality of Experimental Choices:

-

Catalyst: Raney® Nickel is a highly active catalyst for the hydrogenation of nitriles.[1][3][4][5][6] Its porous structure provides a large surface area for the reaction.

-

Solvent: Ethanol or methanol are common solvents as they readily dissolve the starting material and are compatible with the hydrogenation conditions.

-

Hydrogen Pressure: A positive hydrogen pressure is required to drive the reaction. The pressure can be varied to optimize the reaction rate.

-

Temperature: The reaction is typically run at or slightly above room temperature to ensure a reasonable reaction rate without promoting side reactions.

Experimental Protocol: Catalytic Hydrogenation

-

To a hydrogenation flask, add 5-bromonicotinonitrile (1.0 eq) and ethanol (10-20 volumes).

-

Carefully add Raney® Nickel (5-10 wt% of the nitrile) under a stream of inert gas (e.g., argon or nitrogen). Caution: Raney® Nickel is pyrophoric and must be handled with care, typically as a slurry in water or ethanol.[1][4]

-

Seal the flask and purge the system with hydrogen gas several times.

-

Pressurize the flask with hydrogen gas (typically 50-100 psi) and stir the mixture vigorously at room temperature for 4-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to yield crude (5-Bromopyridin-3-yl)methanamine.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines.[7][8][9][10][11][12][13][14] This method is typically faster than catalytic hydrogenation but requires stringent anhydrous conditions and careful handling of the pyrophoric reagent.

Causality of Experimental Choices:

-

Reagent: LAH is a potent source of hydride ions (H⁻) that readily attack the electrophilic carbon of the nitrile group.[7][8][9][10][11][12][13][14]

-

Solvent: Anhydrous ethereal solvents such as diethyl ether or tetrahydrofuran (THF) are essential, as LAH reacts violently with protic solvents like water and alcohols.[11]

-

Temperature: The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction, and then allowed to warm to room temperature or gently heated to ensure completion.

-

Workup: A careful, sequential addition of water and aqueous base (Fieser workup) is crucial to safely quench the excess LAH and precipitate the aluminum salts, allowing for easier filtration.[15]

Experimental Protocol: LAH Reduction

-

To a dry, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, add a suspension of lithium aluminum hydride (1.5-2.0 eq) in anhydrous THF (10-15 volumes) under a nitrogen atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve 5-bromonicotinonitrile (1.0 eq) in anhydrous THF (5-10 volumes) and add it dropwise to the LAH suspension via the dropping funnel, maintaining the internal temperature below 10 °C.

-